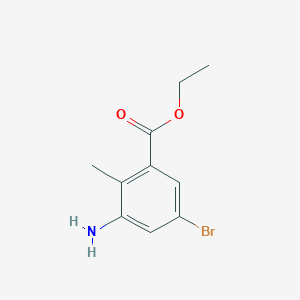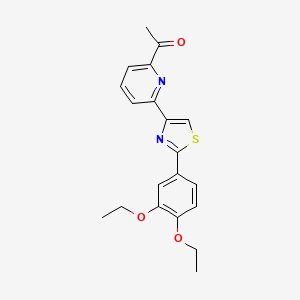![molecular formula C10H18N2O2 B13656206 Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)
Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] is a complex organic compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . This compound is characterized by its unique spiro structure, which involves a pyrido[1,2-a]pyrazine ring system fused with a dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] typically involves multiple steps. One common method includes the following steps :
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to form the desired spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] has several applications in scientific research :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] is not well-defined. similar compounds have been shown to interact with various molecular targets and pathways . For instance, pyrrolo[1,2-a]pyrazine derivatives exhibit antibacterial, antifungal, and antiviral activities by inhibiting key enzymes and disrupting cellular processes .
Comparison with Similar Compounds
Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] can be compared with other spiro compounds and pyrrolo[1,2-a]pyrazine derivatives :
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial and antifungal activities.
Spiro Compounds: Characterized by their unique spiro structure, which imparts distinct chemical and biological properties.
The uniqueness of Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2’-[1,3]dioxolane] lies in its combined spiro and pyrido[1,2-a]pyrazine structure, which may offer a broader range of applications and activities compared to its individual components.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
spiro[1,2,3,4,6,8,9,9a-octahydropyrido[1,2-a]pyrazine-7,2'-1,3-dioxolane] |
InChI |
InChI=1S/C10H18N2O2/c1-2-10(13-5-6-14-10)8-12-4-3-11-7-9(1)12/h9,11H,1-8H2 |
InChI Key |
OJGLRWRFKZUWKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CN3C1CNCC3)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4'-Bromo-3'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13656159.png)

![Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13656167.png)
![2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)


![9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole](/img/structure/B13656185.png)




